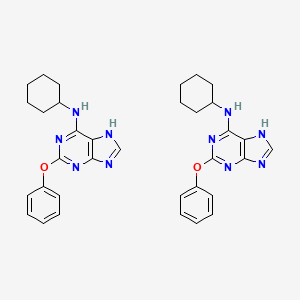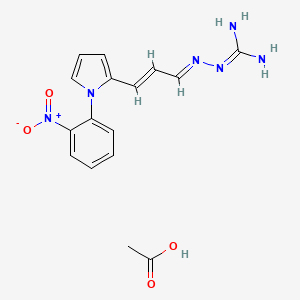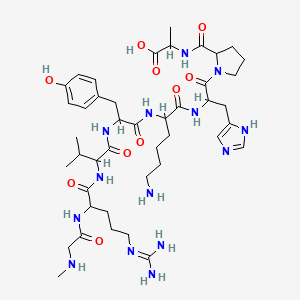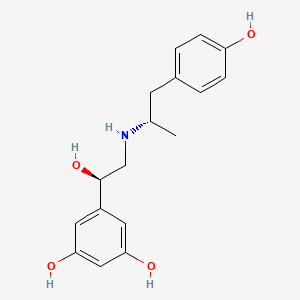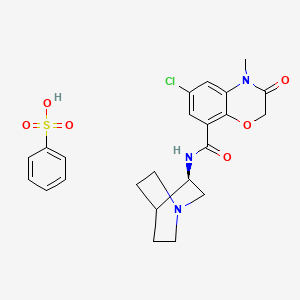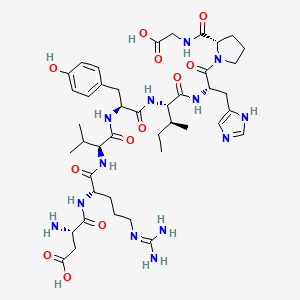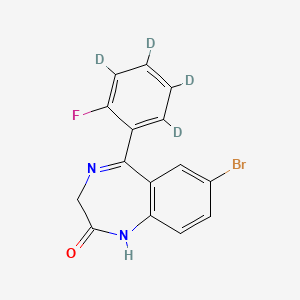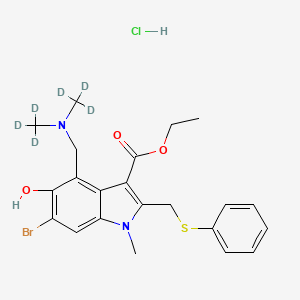![molecular formula C25H26FN3O B10821168 N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10821168.png)
N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFUB7AICA 7’-azaindole isomer: is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a byproduct in the synthesis of AFUB7AICA and is primarily used for research and forensic applications . The compound has a molecular formula of C25H26FN3O and a molecular weight of 403.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFUB7AICA 7’-azaindole isomer involves the functionalization of the 7-azaindole template. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for the functionalization of 7-azaindoles . The synthetic routes typically involve metal-catalyzed cross-coupling and C–H bond functionalization reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
AFUB7AICA 7’-azaindole isomer undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
The functionalization of 7-azaindoles, including AFUB7AICA 7’-azaindole isomer, often involves the use of metal catalysts and specific reagents tailored to the desired reaction. For example, metal-catalyzed cross-coupling reactions are common .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed.
Scientific Research Applications
AFUB7AICA 7’-azaindole isomer is used in various scientific research applications, including:
- Chemistry : As an analytical reference standard for mass spectrometry and other analytical techniques .
- Biology : In studies related to synthetic cannabinoids and their biological effects .
- Medicine : Potential applications in drug discovery and development due to its structural similarity to pharmacologically active compounds .
- Industry : Used in forensic chemistry and toxicology for the identification and analysis of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of AFUB7AICA 7’-azaindole isomer involves its interaction with specific molecular targets and pathways. . This interaction can influence various physiological processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- AFUB7AICA : The parent compound from which AFUB7AICA 7’-azaindole isomer is derived .
- 4-chloro-7-azaindole-3-carbaldehyde
- 5-chloro-7-azaindole-3-carbaldehyde
Uniqueness
AFUB7AICA 7’-azaindole isomer is unique due to its specific structural configuration and its role as a byproduct in the synthesis of AFUB7AICA. Its structural similarity to known synthetic cannabinoids makes it valuable for research and forensic applications .
Properties
Molecular Formula |
C25H26FN3O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)15-29-7-1-2-21-22(14-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,14,17-19H,8-13,15H2,(H,28,30) |
InChI Key |
UFMMUJKRURNXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN=C5C4=CC=CN5CC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide](/img/structure/B10821091.png)

![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)
